Octanoic-d15 acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

This compound is used in various fields such as Lipidomics, Metabolism, and Metabolomics . It is stored at room temperature away from light and moisture .

Lipidomics

In the field of lipidomics, Octanoic-d15 acid can be used as an internal standard for the quantification of octanoic acid. This can help researchers accurately measure the concentration of octanoic acid in various samples .

Metabolism Studies

Octanoic-d15 acid can be used in metabolism studies to track the metabolic pathways of octanoic acid. The deuterium label allows researchers to follow the metabolic fate of the compound .

Metabolomics

In metabolomics, Octanoic-d15 acid can be used to study the role of octanoic acid in various metabolic processes. This can provide insights into the function of octanoic acid in the body .

Mass Spectrometry

Octanoic-d15 acid can be used in mass spectrometry as an internal standard. This can help improve the accuracy and reliability of mass spectrometry measurements .

Fatty Acid Research

Octanoic-d15 acid can be used in fatty acid research to study the properties and functions of octanoic acid. This can provide valuable information about the role of octanoic acid in various biological processes .

Inborn Errors of Metabolism

Levels of octanoic acid are increased in the plasma of patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inborn error of fatty acid metabolism characterized by hypoketotic hypoglycemia, medium-chain dicarboxylic aciduria, and intolerance to fasting . Octanoic-d15 acid can be used to study this condition and potentially develop new treatments.

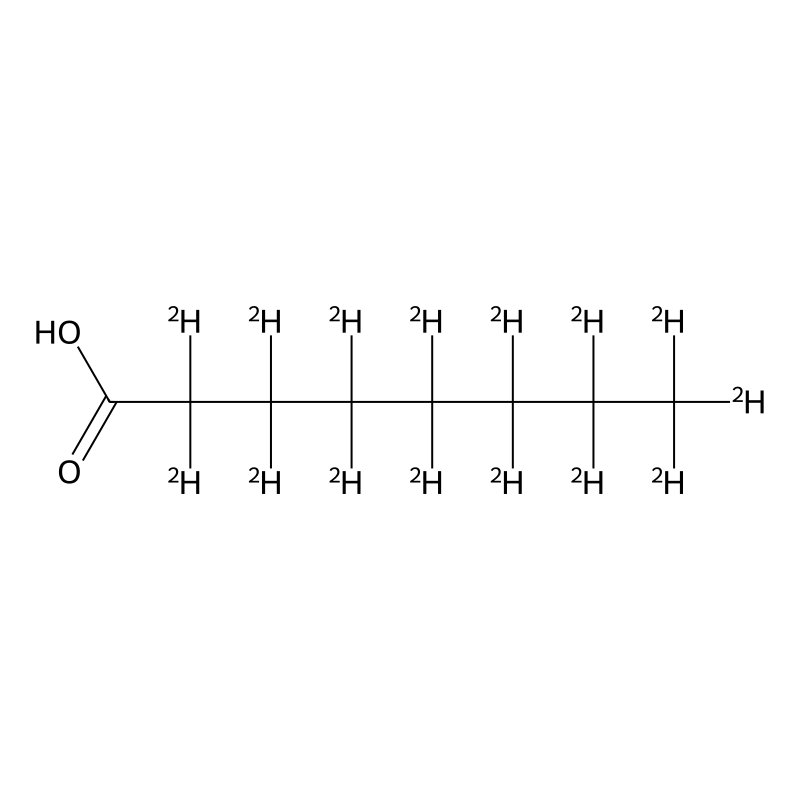

Octanoic-d15 acid, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoic acid, is a deuterated form of octanoic acid with the chemical formula C₈H₁₆O₂ and a molecular weight of 159.3 g/mol. This compound is characterized by the presence of fifteen deuterium atoms replacing hydrogen atoms in the octanoic acid structure. Octanoic-d15 acid is primarily used in research settings as an internal standard for various analytical techniques such as gas chromatography and liquid chromatography-mass spectrometry .

Octanoic-d15 acid participates in typical reactions associated with carboxylic acids. These include:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, it can lose carbon dioxide.

- Reduction: Can be reduced to form octanol derivatives.

Due to its deuterated nature, reactions involving this compound can provide insights into reaction mechanisms and kinetics through isotopic labeling techniques .

Octanoic-d15 acid exhibits biological properties similar to those of non-deuterated octanoic acid. It is known for its potential antimicrobial activity and has been studied for its effects on lipid metabolism. Its unique isotopic labeling allows researchers to trace metabolic pathways and understand the absorption and distribution of fatty acids in biological systems .

The synthesis of octanoic-d15 acid can be achieved through several methods:

- Deuterated Hydrocarbon Synthesis: Starting from non-deuterated octanoic acid via exchange reactions with deuterated solvents or reagents.

- Fatty Acid Synthesis: Utilizing deuterated precursors in the fatty acid synthesis pathway.

- Chemical Modification: Modifying existing fatty acids through deuteration processes in controlled environments.

These methods ensure high purity and isotopic enrichment necessary for analytical applications .

Octanoic-d15 acid has several applications:

- Analytical Chemistry: Used as an internal standard for quantifying octanoic acid in complex biological samples.

- Metabolic Studies: Facilitates research into lipid metabolism and fatty acid absorption.

- Nutritional Research: Assists in understanding the role of medium-chain fatty acids in human health.

Its unique isotopic composition makes it valuable in various experimental setups requiring precise measurement and tracking of fatty acids .

Studies involving octanoic-d15 acid often focus on its interactions with biological membranes and enzymes. Research indicates that it may influence membrane fluidity and affect enzyme activity related to lipid metabolism. The deuteration allows for detailed tracking of these interactions using mass spectrometry techniques .

Octanoic-d15 acid shares similarities with several other medium-chain fatty acids. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Octanoic Acid | C₈H₁₆O₂ | Non-deuterated form; widely studied for health benefits. |

| Decanoic Acid | C₁₀H₂₀O₂ | Longer chain; found in coconut oil; different metabolic effects. |

| Dodecanoic Acid | C₁₂H₂₄O₂ | Even longer chain; used in various industrial applications. |

| Hexanoic Acid | C₆H₁₂O₂ | Shorter chain; distinct flavor profile; found in dairy products. |

Octanoic-d15 acid’s unique feature lies in its deuterium labeling, which provides enhanced tracking capabilities in metabolic studies compared to its non-deuterated counterparts .

Octanoic-d15 acid possesses the molecular formula C8HD15O2 and a molecular weight of 159.3 g/mol, representing an increase of 15 mass units compared to regular octanoic acid due to deuterium incorporation. The compound maintains the same structural backbone as octanoic acid but with deuterium atoms replacing hydrogen atoms at specific positions throughout the carbon chain. This isotopic substitution creates a chemically identical molecule with distinct mass spectrometric properties that enable precise quantification in analytical applications.

The compound exhibits similar physical properties to its non-deuterated analog, with a melting point of 16°C and a boiling point of 237°C. The density is reported as 1.005 g/mL at 25°C, and the compound demonstrates minimal solubility in water while showing good solubility in organic solvents such as ethanol, dimethyl sulfoxide, and dimethyl formamide at concentrations of approximately 30 mg/mL. The deuterium incorporation level is exceptionally high, with ≥99% of molecules containing deuterated forms (d1-d15) and ≤1% remaining as the non-deuterated form (d0).

Neutron Scattering Studies of Deuterated Lipid Assemblies

Octanoic-d15 acid represents a fundamental deuterated compound in neutron scattering investigations of lipid assemblies, providing exceptional contrast enhancement for structural characterization [1]. The compound exhibits a scattering length density of 6.23 × 10⁻⁶ Å⁻² when incorporated into lipid systems, creating substantial contrast differences with protiated components [1]. This deuterated fatty acid has been successfully utilized in small-angle neutron scattering studies of lipid nanocapsules, where incorporation of deuterated octanoic acid and decanoic acid at 5% concentrations enabled precise structural determination [1].

In lipid nanocapsule investigations, the addition of deuterated octanoic acid facilitated core-shell model fitting with remarkable precision, yielding core radii of 20.0 ± 0.9 nanometers [1]. The neutron scattering data demonstrated excellent reproducibility across temperature ranges from 5°C to 37°C, indicating structural stability of deuterated lipid assemblies under physiological conditions [1]. Temperature-dependent measurements revealed that deuterated octanoic acid-containing systems maintain consistent scattering profiles, with core diameters remaining at 21.5 nanometers across the tested temperature range [1].

Concentration-dependent studies utilizing octanoic-d15 acid in lipid assemblies showed that structural integrity is preserved at concentrations ranging from 1.24 to 6.2 milligrams per milliliter [1]. The scattering intensity profiles scale proportionally with particle concentration while maintaining consistent core dimensions, demonstrating the reliability of deuterated octanoic acid as a contrast agent [1]. These findings establish octanoic-d15 acid as an essential component for neutron scattering characterization of complex lipid systems [1].

Table 1: Neutron Scattering Parameters for Octanoic-d15 Acid Systems

| Component | Scattering Length Density (×10⁻⁶ Å⁻²) | Molecular Formula | Contrast Applications |

|---|---|---|---|

| Octanoic acid (protiated) | -0.29 | C8H16O2 | Standard reference |

| Octanoic-d15 acid | 6.23 | C8HD15O2 | High contrast in D2O |

| D2O solvent | 6.37 | D2O | Contrast matching solvent |

| H2O solvent | -0.56 | H2O | Standard aqueous medium |

| Typical protein | 1.85 | Average protein | Biological component |

| Typical lipid membrane | -0.30 | Average phospholipid | Membrane studies |

Contrast Variation Techniques in Membrane Protein-Lipid Interactions

Octanoic-d15 acid serves as a critical component in contrast variation neutron scattering experiments designed to elucidate membrane protein-lipid interactions [9] [10]. The deuterated fatty acid enables selective visualization of membrane components through systematic manipulation of scattering contrast, particularly when investigating protein-lipid complex structures [11]. Contrast variation studies utilizing octanoic-d15 acid have demonstrated the ability to match out specific membrane components by adjusting deuterium oxide concentrations in the surrounding medium [14].

Research utilizing deuterated phospholipids, including those incorporating octanoic-d15 acid, has revealed asymmetric distribution patterns within lipid bilayers [14]. Neutron reflectometry studies demonstrate that cholesterol and other membrane components position closer to headgroup regions rather than tail core areas, regardless of phosphatidylcholine species composition [14]. These investigations benefit significantly from the contrast enhancement provided by octanoic-d15 acid incorporation into membrane lipid structures [14].

The production of matchout-deuterated cholesterol with neutron scattering length density matching 100% deuterium oxide has been achieved through incorporation of deuterated fatty acid precursors, including octanoic-d15 acid [14]. Mass spectrometry and nuclear magnetic resonance verification confirmed successful deuteration levels, with small-angle neutron scattering experiments validating the match-point properties [14]. These contrast-matched systems enable precise structural analysis of protein-lipid interactions without interference from lipid scattering signals [14].

Advanced neutron facilities have developed sophisticated deuterated lipid production capabilities, with octanoic-d15 acid serving as a building block for complex membrane systems [9]. The Institut Laue-Langevin and Australian Nuclear Science and Technology Organisation facilities have established protocols for incorporating deuterated fatty acids into biologically relevant phospholipid species [11]. These developments enable comprehensive contrast variation studies of membrane protein complexes using neutron diffraction, reflectometry, and small-angle scattering techniques [9].

Table 2: Contrast Variation Applications with Octanoic-d15 Acid

| Research Application | Technique Used | Key Finding/Parameter | Deuteration Level |

|---|---|---|---|

| Lipid Nanocapsule Structure | Small-angle neutron scattering | Core radius 20.0 ± 0.9 nm | 5% dC8/dC10 mixture |

| Membrane Protein Interactions | Neutron reflectometry | Asymmetric lipid distribution | Perdeuterated lipids |

| Contrast Variation Studies | Contrast matching neutron scattering | 77% D2O match point for proteins | Selective deuteration |

| Membrane Dynamics | Quasi-elastic neutron scattering | Nanosecond dynamics resolution | Contrast-dependent |

High-Resolution Mass Spectrometry for Isotopologue Distribution Analysis

High-resolution mass spectrometry analysis of octanoic-d15 acid isotopologue distributions requires specialized instrumentation capable of resolving mass differences with sub-parts-per-million accuracy [16]. Fourier transform ion cyclotron resonance mass spectrometry systems achieve the necessary resolution of 100,000 at measured mass-to-charge ratios to distinguish isotopomers from other structural variants [16]. The isotopologue intensity ratios from these high-resolution measurements demonstrate accuracy within 1% based on natural abundance backgrounds [16].

Mass spectrometry determination of deuteration levels in octanoic-d15 acid utilizes comparative analysis between measured isotopologue masses and theoretical fully deuterated analogues [43]. The deuteration level calculation employs the formula: XD = (mDPC - mHPC)/(m100%DPC - mHPC), where mass differences indicate incorporation efficiency [43]. Electrospray ionization mass spectrometry analysis of deuterated octanoic acid derivatives has achieved deuteration ratios of 75% ± 0.7% for complete fatty acid structures [35].

Gas chromatography-mass spectrometry coupling enables separation and quantification of octanoic-d15 acid isotopologues with enhanced sensitivity [19] [23]. The separation efficiency depends on stationary phase polarity, with nonpolar phases exhibiting inverse isotope effects where heavier isotopic compounds elute earlier than lighter counterparts [23]. Polar stationary phases demonstrate normal isotope effects, while intermediate polarity phases can exhibit both behaviors depending on deuterium substitution patterns [23].

Liquid chromatography-mass spectrometry methods for octanoic-d15 acid isotopologue analysis have achieved detection limits ranging from 0.01 to 0.14 picograms through derivatization with isotope labeling reagents [36]. The application of 2-dimethylaminoethylamine derivatization enhances ionization efficiency in electrospray sources, improving sensitivity for fatty acid analysis [36]. These analytical approaches enable precise quantification of deuterated fatty acid metabolism and distribution in biological systems [18].

Table 3: Mass Spectrometry Isotopologue Analysis Parameters

| Isotopologue | Molecular Weight (Da) | Expected m/z [M-H]⁻ | Relative Abundance (%) | Analytical Application |

|---|---|---|---|---|

| Octanoic acid (m+0) | 144.21 | 143.21 | 100.0 | Reference standard |

| Octanoic-d1 acid (m+1) | 145.22 | 144.22 | 8.8 | Natural isotope correction |

| Octanoic-d2 acid (m+2) | 146.23 | 145.23 | 0.4 | Rare natural isotope |

| Octanoic-d5 acid (m+5) | 149.26 | 148.26 | Variable | Partial deuteration studies |

| Octanoic-d15 acid (m+15) | 159.30 | 158.30 | Variable | Contrast variation studies |

| Natural abundance (13C) | 145.21 | 144.21 | 8.8 | Isotope correction factor |

Advanced isotope ratio mass spectrometry instruments with large-radius, high-mass-resolution capabilities have achieved mass resolving powers of 40,000 with maximum useful values approaching 80,000 [17]. These instruments utilize Matsuda ion optical designs with electrostatic analyzer radii of 1018 millimeters and magnetic sector radii of 800 millimeters [17]. Multi-collector configurations with nine Faraday cups and ion counting detection enable simultaneous measurement of multiple isotopologue species with internal precision of 0.02-0.04 parts per thousand [17].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive